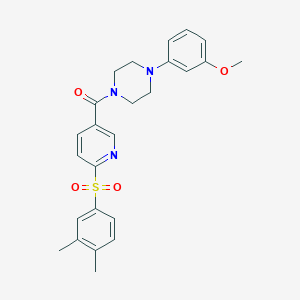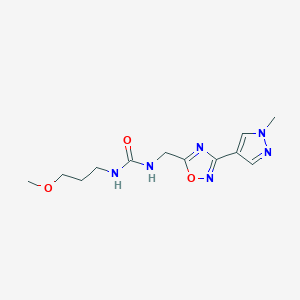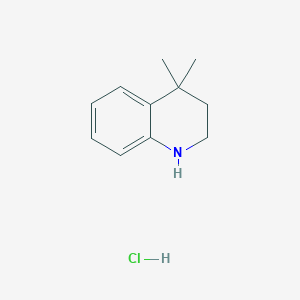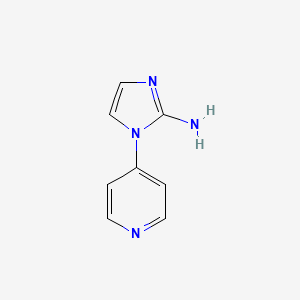
(6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Binding Analysis
- The study of molecular interactions of specific antagonists with cannabinoid receptors, utilizing molecular orbital methods and pharmacophore models, provides insights into the binding interactions of similar compounds. Such research aids in understanding how these compounds can be used in targeting specific receptors for therapeutic purposes (Shim et al., 2002).
Synthesis and Characterization of Potential Therapeutic Agents
- A series of compounds, including those similar in structure to the query compound, were synthesized and evaluated for their inhibitory activity against enzymes like α-glucosidase, demonstrating their potential as therapeutic agents. The synthesis process and the biological activity of these compounds highlight their relevance in the development of new drugs (Abbasi et al., 2019).
Development of Multifunctional Antioxidants
- Research into multifunctional antioxidants for treating age-related diseases synthesized analogues possessing radical scavenger groups, demonstrating protective effects against cell viability decrease and oxidative stress. Such studies underscore the therapeutic potential of these compounds in preventing diseases like cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Enzyme Inhibition and Antimicrobial Activity
- The synthesis and in vitro evaluation of new pyridine derivatives, including those structurally related to the query compound, for antimicrobial activity against bacterial and fungal strains. These compounds' synthesis and testing underscore their potential use in addressing microbial resistance and developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Anti-Cancer Activity
- A study on the synthesis and antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, offering insights into the therapeutic potential of similar compounds in cancer treatment. The promising activity of some compounds against various cancer cell lines points to the potential of these derivatives in developing new anticancer therapies (Mallesha et al., 2012).
Propriétés
IUPAC Name |
[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-18-7-9-23(15-19(18)2)33(30,31)24-10-8-20(17-26-24)25(29)28-13-11-27(12-14-28)21-5-4-6-22(16-21)32-3/h4-10,15-17H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTINZHLUBBPLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)



![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)

![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)


![(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2759312.png)
